(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-20-12-6-4-11(5-7-14(16)17)10-13(12)21(18,19)15-8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3,(H,16,17)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPLTSZGZCLXHC-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644034 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid, a compound with the CAS number 324779-72-8, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a methoxy group, a pyrrolidine moiety, and an acrylic acid backbone. Its molecular formula is C16H19N1O4S, and it is categorized under sulfonamide derivatives.
Research indicates that this compound may exhibit activity through several mechanisms:
- EP Receptor Binding : Studies have shown that structurally related acrylic acids can bind to various EP receptor subtypes (EP1-4), suggesting potential anti-inflammatory properties through modulation of prostaglandin signaling pathways .
- Cytotoxicity : Preliminary studies indicate that compounds with similar structures have demonstrated cytotoxic effects in cancer cell lines, potentially by inducing apoptosis or inhibiting cell proliferation .
In Vitro Studies
In vitro assays have revealed that this compound exhibits significant biological activity:
- Anti-inflammatory Activity : The compound's ability to inhibit specific EP receptors suggests it could be useful in treating inflammatory conditions. For instance, derivatives have been evaluated for their binding affinity to EP receptors, highlighting their potential as selective antagonists .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Cytotoxicity in Cancer Models : Research on related compounds has shown promising results in reducing viability in glioma cells. These compounds induced cell death through multiple pathways, including inhibition of the mTOR pathway and activation of necroptosis .
- Antimicrobial Properties : There is evidence suggesting that similar sulfonamide compounds possess antimicrobial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). This indicates a broader therapeutic potential for the compound beyond anti-inflammatory applications .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Findings and Implications
Target vs. Nitro-Pyrazole Analog (): The nitro-pyrazole analog exhibits a higher molecular weight (385.3 vs. 365.4) due to the nitro group’s electron-withdrawing nature.
Target vs. The furan ring may also confer distinct electronic properties, altering reactivity in biological systems .
Target vs. Azulene-Based Analog (): The azulene core in the latter compound provides extended π-conjugation, which could enhance UV-Vis absorption properties.
Q & A
Basic Question: What synthetic methodologies are recommended for preparing (2E)-3-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid?
Answer:
The compound can be synthesized via a modified Knoevenagel condensation, a widely used method for α,β-unsaturated carboxylic acids. For structurally analogous systems (e.g., pyridyl or methoxy-substituted cinnamic acids), the protocol involves:
- Step 1: Reacting a substituted benzaldehyde derivative (e.g., 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzaldehyde) with malonic acid in pyridine under reflux (3–6 hours) .
- Step 2: Acidifying the reaction mixture with HCl to precipitate the product.
- Optimization: Adjusting molar ratios (1:1 aldehyde:malonic acid) and using slow evaporation for recrystallization (yield >95%) .
- Validation: Monitor reaction completion via TLC or HPLC, and confirm stereochemistry (E/Z ratio) using NMR (e.g., coupling constants J = 12–16 Hz for trans-alkene) .
Basic Question: How is the structure of this compound characterized in academic research?
Answer:
Key techniques include:
- X-ray crystallography: Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonds, π-stacking). For example, similar cinnamic acid derivatives form dimeric motifs via O–H···O hydrogen bonds .
- Spectroscopy:
- Mass spectrometry: High-resolution MS to verify molecular weight (e.g., [M+H]⁺ for C₁₅H₁₉NO₅S: 350.38 g/mol) .
Basic Question: What are standard protocols for preliminary biological activity screening?
Answer:
- Antifungal assays: Follow CLSI guidelines using agar dilution or microbroth dilution. For example:
- Cytotoxicity: Use MTT/WST-1 assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Question: How can supramolecular interactions in the crystal lattice inform drug design?
Answer:
- Hydrogen-bond analysis: Identify donor-acceptor pairs (e.g., carboxylic acid dimers) that stabilize the crystal structure. These interactions may correlate with solubility or stability .
- π-Stacking: Measure interplanar distances (3.5–4.0 Å) between aromatic rings to predict solid-state packing or ligand-receptor binding .
- CSD mining: Use the Cambridge Structural Database (CSD) to compare with analogs (e.g., 7 entries for pyridyl cinnamic acids) and identify trends in substituent effects .
Advanced Question: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Answer:
- Variable substituents: Synthesize derivatives with modified sulfonyl groups (e.g., piperidine vs. pyrrolidine) or methoxy positions .
- Bioactivity correlation:
- Data normalization: Control for purity (≥95% by HPLC) and solvent effects (DMSO concentration ≤1%) to minimize artifacts .
Advanced Question: How to resolve contradictions in biological activity data across studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
